2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride
CAS No.: 126535-38-4
Cat. No.: VC17564737
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126535-38-4 |
|---|---|
| Molecular Formula | C10H10ClNO |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | 2-methyl-2,3-dihydroindole-1-carbonyl chloride |
| Standard InChI | InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3 |
| Standard InChI Key | JMQFQLHWSFDDNB-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=CC=CC=C2N1C(=O)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s core structure consists of a 2-methylindoline system (a bicyclic framework combining a benzene ring and a partially saturated pyrrole ring) fused to a carbonyl chloride group at the 1-position. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 195.64 g/mol | |
| IUPAC Name | 2-methyl-2,3-dihydroindole-1-carbonyl chloride | |
| SMILES Notation | CC1CC2=CC=CC=C2N1C(=O)Cl | |
| InChI Key | JMQFQLHWSFDDNB-UHFFFAOYSA-N |
The planar aromatic benzene ring and the puckered pyrrolidine-like ring create a stereoelectronic environment that influences reactivity. The carbonyl chloride group () is highly electrophilic, making the compound prone to nucleophilic substitution reactions.
Synthesis and Manufacturing
Established Synthetic Routes
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Vilsmeier-Haack Reaction:
Indoline precursors may undergo formylation followed by chlorination. For example, treating 2-methylindoline with phosphoryl chloride () in dimethylformamide (DMF) could yield the target compound. -
Acylation of Indolines:
Reacting 2-methylindoline with phosgene () or oxalyl chloride () under anhydrous conditions represents a direct route . This method mirrors the synthesis of methyl 1-methylindoline-6-carboxylate, where iodomethane methylates the indoline nitrogen .
Optimization Challenges
Key challenges include:
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Steric Hindrance: The 2-methyl group may impede access to the 1-position, necessitating elevated temperatures or catalytic assistance.
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Moisture Sensitivity: The acid chloride group requires strictly anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.
Reactivity and Functionalization
Nucleophilic Substitution
The carbonyl chloride group undergoes rapid substitution with nucleophiles (e.g., amines, alcohols), forming amides or esters. For instance:
This reactivity is central to its role as a synthetic intermediate.
Ring-Opening Reactions
Under strong basic conditions, the indoline ring may undergo retro-Diels-Alder reactions, though this pathway remains unexplored for this specific derivative.
Applications in Drug Discovery
Pharmacophore Development
Indoline derivatives are privileged structures in medicinal chemistry due to their resemblance to endogenous neurotransmitters. The carbonyl chloride moiety enables rapid diversification into libraries of amides and ureas for high-throughput screening.
Case Studies
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Anticancer Agents: Analogous compounds like SU11274 (a pyrroloindoline sulfonamide) inhibit tyrosine kinases, suggesting potential antitumor applications .
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Antimicrobials: Indoline carboxamides have demonstrated activity against Trypanosoma brucei, the causative agent of African sleeping sickness .
| Hazard | Precautionary Measure |
|---|---|
| Skin/Eye Irritation | Use nitrile gloves and goggles |
| Hydrochloric Acid Release | Work in a fume hood |
| Reactivity with Water | Store under anhydrous argon |
Comparative Analysis with Related Compounds
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indoline derivatives.
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Prodrug Applications: Exploring hydrolytically stable prodrug forms for in vivo studies.
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Computational Modeling: Using DFT calculations to predict reactivity and optimize synthetic yields.
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